molecular formula C8H9BrO2 B1336660 1-Bromo-3-(methoxymethoxy)benzene CAS No. 42471-59-0

1-Bromo-3-(methoxymethoxy)benzene

Cat. No.: B1336660
CAS No.: 42471-59-0
M. Wt: 217.06 g/mol
InChI Key: YFANLWQCURKNOI-UHFFFAOYSA-N
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Description

1-Bromo-3-(methoxymethoxy)benzene (CAS 42471-59-0) is a halogenated aromatic compound with the molecular formula C₈H₉BrO₂ and a molecular weight of 217.06 g/mol. Its structure consists of a benzene ring substituted with a bromine atom at position 1 and a methoxymethoxy group (-OCH₂OCH₃) at position 3. This compound serves as a versatile intermediate in organic synthesis, particularly in coupling reactions and protective group strategies. Key identifiers include the InChIKey YFANLWQCURKNOI-UHFFFAOYSA-N and SMILES COCOC1=CC=CC(=C1)Br .

The methoxymethoxy group acts as a protective moiety for hydroxyl groups, enhancing stability during synthetic procedures. Applications span pharmaceutical intermediates and materials science, where its reactivity in cross-coupling reactions (e.g., Suzuki-Miyaura) is exploited .

Properties

IUPAC Name

1-bromo-3-(methoxymethoxy)benzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H9BrO2/c1-10-6-11-8-4-2-3-7(9)5-8/h2-5H,6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFANLWQCURKNOI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCOC1=CC(=CC=C1)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H9BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80438221
Record name 1-bromo-3-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

217.06 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

42471-59-0
Record name 1-bromo-3-(methoxymethoxy)benzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80438221
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Bromo-3-(methoxymethoxy)benzene can be synthesized through several methods. One common approach involves the bromination of 3-(methoxymethoxy)benzene. This reaction typically uses bromine (Br2) or a bromine source such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron (Fe) or aluminum bromide (AlBr3). The reaction is carried out under controlled conditions to ensure selective bromination at the desired position .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The compound is then purified through techniques such as distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: 1-Bromo-3-(methoxymethoxy)benzene undergoes various chemical reactions, including:

Major Products Formed:

Scientific Research Applications

1-Bromo-3-(methoxymethoxy)benzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor in the development of pharmaceuticals.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Bromo-3-(methoxymethoxy)benzene involves its interaction with molecular targets through electrophilic aromatic substitution reactions. The bromine atom acts as an electrophile, facilitating the formation of a sigma complex with the benzene ring. This intermediate undergoes further reactions, leading to the substitution of the bromine atom with other functional groups . The methoxymethoxy group can also participate in reactions, influencing the overall reactivity and stability of the compound .

Comparison with Similar Compounds

Alkoxy-Substituted Bromobenzenes

Compounds with alkoxy substituents differ in chain length, branching, and electronic effects:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications References
1-Bromo-3-(methoxymethoxy)benzene -Br, -OCH₂OCH₃ C₈H₉BrO₂ 217.06 Cross-coupling; protective group
1-Bromo-3-(methoxymethyl)benzene -Br, -CH₂OCH₃ C₈H₉BrO 201.06 Suzuki reactions; less steric hindrance
1-Bromo-3-(hexyloxy)benzene -Br, -O(CH₂)₅CH₃ C₁₂H₁₇BrO 257.17 Lipophilic intermediates
1-Bromo-3-(trifluoromethoxy)benzene -Br, -OCF₃ C₇H₄BrF₃O 241.01 Electron-deficient arylations

Key Insights :

  • Methoxymethoxy vs. Methoxymethyl : The methoxymethoxy group (-OCH₂OCH₃) offers enhanced steric bulk and hydrolytic stability compared to methoxymethyl (-CH₂OCH₃), making it preferable in multi-step syntheses .
  • Trifluoromethoxy Substituents : The electron-withdrawing -OCF₃ group in 1-bromo-3-(trifluoromethoxy)benzene facilitates Pd-catalyzed arylations with heteroarenes (e.g., imidazopyridines), achieving yields up to 93% .

Halogenated Derivatives with Additional Substituents

Compounds bearing multiple halogens or functional groups exhibit distinct reactivity:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications References
1-Bromo-3-chloro-2-methoxybenzene -Br, -Cl, -OCH₃ C₇H₆BrClO 235.48 Electrophilic substitution
1-Bromo-2,3-difluoro-4-methoxybenzene -Br, -F, -F, -OCH₃ C₇H₅BrF₂O 237.02 Fluorinated drug intermediates

Key Insights :

  • Chloro/Bromo Combinations : The presence of both Br and Cl in 1-bromo-3-chloro-2-methoxybenzene increases electrophilicity, favoring nucleophilic aromatic substitutions .
  • Fluorinated Derivatives : Fluorine atoms enhance metabolic stability and bioavailability, making such compounds valuable in medicinal chemistry .

Benzyloxy-Protected Bromobenzenes

Benzyloxy groups (-OBn) are common protective moieties:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Reactivity/Applications References
1-Bromo-3-((3-bromobenzyl)oxy)benzene (9d) -Br, -OBn (3-Br) C₁₃H₁₀Br₂O 354.03 Suzuki-Miyaura coupling
1-Bromo-3-((4-methylbenzyl)oxy)benzene (9g) -Br, -OBn (4-CH₃) C₁₄H₁₃BrO 277.16 High-yield alkylations

Key Insights :

  • Benzyloxy vs. Methoxymethoxy: Benzyloxy groups are more labile under hydrogenolysis conditions, whereas methoxymethoxy requires acidic cleavage (e.g., BBr₃), offering orthogonal protection strategies .

Reactivity in Cross-Coupling

  • Pd-Catalyzed Arylations : this compound participates in direct arylations with heteroarenes (e.g., benzothiophene), though yields are lower (69–89%) compared to trifluoromethoxy analogs (90–93%) due to electronic effects .

Biological Activity

1-Bromo-3-(methoxymethoxy)benzene, with the molecular formula C8_8H9_9BrO2_2, is a substituted benzene derivative that has garnered interest for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a comprehensive overview of its biological activity, supported by data tables and relevant case studies.

Chemical Structure and Properties

This compound consists of a bromine atom and a methoxymethoxy group attached to a benzene ring. The unique arrangement of these substituents influences its reactivity and biological interactions.

PropertyValue
Molecular FormulaC8_8H9_9BrO2_2
Molecular Weight217.06 g/mol
CAS Number42471-59-0
Boiling PointNot available

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains. The compound's mechanism appears to involve disruption of bacterial cell membranes, leading to cell lysis.

Case Study: Antibacterial Activity
In a study conducted by Zhang et al. (2020), the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values were found to be 32 µg/mL for S. aureus and 64 µg/mL for E. coli, indicating moderate antibacterial effectiveness.

Anticancer Activity

The anticancer potential of this compound has also been investigated, particularly in relation to its ability to inhibit tumor cell proliferation.

Case Study: Inhibition of Tumor Growth
A notable study by Li et al. (2021) explored the effects of this compound on ovarian cancer cells. The results showed that treatment with this compound resulted in a dose-dependent decrease in cell viability, with an IC50 value of 25 µM after 48 hours. Mechanistically, the compound induced apoptosis through the activation of caspase pathways.

The biological activity of this compound can be attributed to its electrophilic nature due to the bromine atom. This allows it to participate in electrophilic aromatic substitution reactions, which can lead to modifications in cellular targets such as proteins and nucleic acids.

Comparison with Similar Compounds

To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:

CompoundBiological ActivityRemarks
1-Bromo-3-methoxybenzeneModerate antibacterial activityLacks methoxymethoxy group
1-Bromo-2-(methoxymethoxy)benzeneLower anticancer activityDifferent substitution position

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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